molecular formula C5H10N2O2 B1458146 N'-hydroxyoxolane-2-carboximidamide CAS No. 1562913-40-9

N'-hydroxyoxolane-2-carboximidamide

Cat. No.: B1458146
CAS No.: 1562913-40-9
M. Wt: 130.15 g/mol
InChI Key: BUJKKJPAYVBEFR-UHFFFAOYSA-N
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Description

N'-Hydroxyoxolane-2-carboximidamide (CAS 1562913-40-9) is a high-purity chemical compound offered for research and development purposes. This organic molecule features an oxolane (tetrahydrofuran) ring linked to a carboximidamide functional group modified with an N'-hydroxy substituent . It has a molecular formula of C 5 H 10 N 2 O 2 and a molecular weight of 130.15 g/mol . As a member of the tetrahydrofuran family, this compound may serve as a versatile building block or intermediate in medicinal chemistry and drug discovery research . Compounds with carboximidamide groups are often investigated for their potential biological activities and as key synthons in organic synthesis. Researchers can utilize this material in various exploratory studies, including but not limited to, the development of novel therapeutic agents or chemical probes. Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxyoxolane-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(7-8)4-2-1-3-9-4/h4,8H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJKKJPAYVBEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Hydroxyoxolane 2 Carboximidamide and Analogues

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of N'-hydroxyoxolane-2-carboximidamide hinges on a two-step process: the synthesis of a nitrile precursor followed by its conversion to the target amidoxime (B1450833).

Precursor Synthesis and Functionalization

The key precursor for this compound is oxolane-2-carbonitrile, also known as tetrahydrofuran-2-carbonitrile. The synthesis of this intermediate can be achieved through various methods. One common approach involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. Alternatively, radical cyclization reactions of unsaturated alcohols can yield the tetrahydrofuran (B95107) core, which can then be functionalized to introduce the nitrile group. diva-portal.org The functionalization of the oxolane ring itself can introduce a variety of substituents, leading to a diverse range of analogues. This can be accomplished by starting with substituted precursors or by direct functionalization of the tetrahydrofuran ring, although the latter can sometimes be challenging due to the ring's relative inertness.

Amidoxime Formation Strategies

The conversion of the nitrile group in oxolane-2-carbonitrile to the N'-hydroxycarboximidamide (amidoxime) functionality is the cornerstone of the synthesis. This transformation is most commonly achieved through the nucleophilic addition of hydroxylamine (B1172632) to the nitrile. nih.govtandfonline.com

The reaction is typically carried out using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, sodium hydroxide, or an organic amine like triethylamine. nih.govtandfonline.com The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The choice of solvent and temperature is crucial for the reaction's success, with alcohols like methanol (B129727) or ethanol (B145695) being commonly employed at temperatures ranging from room temperature to reflux. nih.gov Reaction times can vary significantly, from a few hours to over a day, depending on the substrate's reactivity. nih.gov

An alternative method involves using an aqueous solution of hydroxylamine, which can sometimes lead to shorter reaction times and avoids the need for a separate base. nih.gov In some cases, particularly with less reactive nitriles, converting the nitrile to a thioamide first and then reacting it with hydroxylamine can provide a higher yield of the desired amidoxime. rsc.org

It is important to note that side reactions can occur. For instance, with aromatic nitriles bearing strong electron-withdrawing groups, the formation of the corresponding amide as a by-product has been observed. rsc.org

Method Reagents Typical Conditions Advantages Disadvantages
Standard Method Nitrile, Hydroxylamine Hydrochloride, Base (e.g., Na2CO3, Et3N)Ethanol or Methanol, Room Temp. to Reflux, 1-48hWidely applicable, good yields for many substrates. nih.govRequires a base, can have long reaction times.
Aqueous Hydroxylamine Nitrile, Aqueous HydroxylamineWater or co-solvent, Shorter reaction times may be possible. nih.govNo separate base required, potentially faster. nih.govSubstrate solubility in water can be an issue.
Thioamide Intermediate Thioamide, HydroxylamineVariesCan give higher yields for difficult substrates. rsc.orgRequires an extra synthetic step to form the thioamide.

Development of Novel and Efficient Synthetic Protocols

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues.

Stereoselective Synthesis Approaches

The carbon atom at the 2-position of the oxolane ring is a chiral center. Consequently, controlling the stereochemistry during the synthesis is of significant interest. Stereoselective synthesis can be achieved by:

Using Chiral Starting Materials: Employing an enantiomerically pure precursor, such as a chiral lactone or alcohol, to build the oxolane ring ensures the stereochemical integrity of the final product. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts in reactions such as cycloetherification can induce enantioselectivity, leading to the formation of one enantiomer in excess. acs.orgorganic-chemistry.org

Diastereoselective Reactions: In cases where the oxolane ring is already substituted, subsequent reactions can be controlled to favor the formation of a specific diastereomer. Lewis acids have been shown to influence the diastereoselectivity in radical cyclizations to form substituted tetrahydrofurans. diva-portal.org

These approaches are critical for preparing specific stereoisomers of this compound analogues, which may exhibit different biological activities.

Approach Description Key Features
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products as starting materials.The stereochemistry is pre-determined by the starting material. researchgate.net
Asymmetric Catalysis Employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.Can be highly efficient and atom-economical. acs.orgorganic-chemistry.org
Substrate-Controlled Diastereoselection An existing stereocenter on the substrate directs the stereochemical outcome of a new stereocenter formation.Predictable outcomes based on steric and electronic factors. diva-portal.orgnottingham.ac.uk

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly. ucl.ac.uk Key strategies include:

Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, or bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). tandfonline.comresearchgate.net

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with the aid of microwave or ultrasonic irradiation, can significantly reduce waste and energy consumption. nih.govresearchgate.net These methods can also lead to shorter reaction times and higher yields.

Catalysis: The use of catalytic amounts of reagents instead of stoichiometric ones minimizes waste. ucl.ac.uk For amidoxime synthesis, this can involve developing more efficient catalytic systems for the addition of hydroxylamine.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign alternative for certain synthetic steps, particularly in the formation of amide bonds under mild conditions. nih.gov

The adoption of these green protocols not only reduces the environmental impact but can also lead to more efficient and cost-effective synthetic processes. researchgate.net

Purification and Characterization Techniques for Synthetic Products

After synthesis, the crude this compound must be purified and its structure confirmed.

Purification Techniques:

Crystallization: This is a common method for purifying solid products. The crude material is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This technique is widely used to separate the desired product from by-products and unreacted starting materials. A solid stationary phase (e.g., silica (B1680970) gel) is used with a liquid mobile phase to separate compounds based on their polarity.

Characterization Techniques: The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, including the number and types of protons and carbon atoms, and their connectivity. nih.gov
Infrared (IR) Spectroscopy Used to identify the presence of specific functional groups, such as the O-H, N-H, and C=N bonds characteristic of an amidoxime.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.net
Elemental Analysis Confirms the elemental composition (C, H, N, O) of the pure compound.

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound "this compound" is not publicly available. The advanced structural and conformational analysis requested, including specific NMR, Mass Spectrometry, IR, and X-ray crystallography data, requires published research on this exact molecule.

While studies exist for structurally related compounds, such as those containing pyridine or pyrimidine rings instead of the oxolane ring nih.govnih.govresearchgate.net, extrapolating this information would be scientifically inaccurate and would not pertain to the subject of your request.

Therefore, it is not possible to generate a factually accurate article with the detailed data tables and research findings for "this compound" as specified in the outline. Fulfilling the request would necessitate fabricating data, which is beyond the scope of a factual AI assistant.

Advanced Structural Elucidation and Conformational Analysis

Chirality and Stereoisomerism in Oxolane-2-carboximidamide Systems

The presence of stereocenters in the oxolane ring of N'-hydroxyoxolane-2-carboximidamide introduces the property of chirality, leading to the existence of stereoisomers. The carbon atom at the 2-position of the oxolane ring, to which the carboximidamide group is attached, is a primary chiral center. The spatial arrangement of the substituents around this center dictates the absolute configuration of the molecule, which can be designated as either (R) or (S). The presence of additional substituents on the oxolane ring can result in multiple chiral centers and a corresponding increase in the number of possible stereoisomers, including diastereomers. The specific stereochemistry of the molecule is a critical determinant of its biological activity and physical properties.

Enantioselective Synthesis and Resolution

The synthesis of specific enantiomers of this compound is a key objective for its potential applications, as different enantiomers may exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for subsequent separation of a racemic mixture.

Enantioselective Synthesis: Several strategies can be employed for the enantioselective synthesis of chiral oxolane derivatives. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, asymmetric Henry reactions followed by iodocyclization have been successfully used to create polysubstituted tetrahydrofuran (B95107) derivatives with high enantioselectivity chemistryviews.org. Another approach involves the use of chiral ligands in metal-catalyzed reactions to induce asymmetry.

A hypothetical enantioselective synthesis of an this compound precursor could involve the asymmetric reduction of a suitable ketone, followed by cyclization to form the oxolane ring with a defined stereocenter. The subsequent conversion of a nitrile or ester group at the 2-position to the N'-hydroxycarboximidamide would complete the synthesis.

Resolution of Racemates: In cases where an enantioselective synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is necessary. Classical resolution methods involve the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. Chiral chromatography, utilizing a chiral stationary phase, is another powerful technique for separating enantiomers.

Below is a table summarizing potential enantioselective synthesis and resolution techniques applicable to this compound systems.

Method Description Potential Advantages Potential Challenges
Asymmetric Catalysis Use of a chiral catalyst (e.g., metal-ligand complex) to favor the formation of one enantiomer.High catalytic efficiency, potential for high enantiomeric excess (ee).Catalyst cost and sensitivity, optimization of reaction conditions.
Chiral Auxiliary Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction.Predictable stereochemical outcome, well-established methodology.Requires additional steps for attachment and removal of the auxiliary.
Enzymatic Resolution Use of enzymes that selectively react with one enantiomer in a racemic mixture.High enantioselectivity, mild reaction conditions.Enzyme stability and substrate specificity.
Diastereomeric Salt Formation Reaction of the racemic mixture with a chiral resolving agent to form diastereomers that can be separated by crystallization.Scalable and cost-effective for certain compounds.Finding a suitable resolving agent, efficiency of crystallization.
Chiral Chromatography Separation of enantiomers using a column with a chiral stationary phase.Applicable to a wide range of compounds, analytical and preparative scale.High cost of chiral columns, solvent consumption.

Stereochemical Assignment and Stability

The definitive determination of the absolute configuration of each stereoisomer is crucial. Several analytical techniques are employed for this purpose.

Stereochemical Assignment: X-ray crystallography is the most unambiguous method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated. For non-crystalline materials, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or through the formation of diastereomeric derivatives, can be used to infer the stereochemistry. Chiroptical methods like Circular Dichroism (CD) spectroscopy are also valuable for distinguishing between enantiomers based on their differential absorption of circularly polarized light.

The following table outlines the methods used for stereochemical assignment and the factors influencing stereochemical stability.

Analysis/Factor Method/Description Information Obtained
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Unambiguous determination of the absolute configuration and solid-state conformation.
NMR Spectroscopy Analysis of nuclear magnetic resonance spectra, often with chiral derivatizing or solvating agents.Relative and absolute configuration, conformational analysis in solution.
Circular Dichroism (CD) Measurement of the differential absorption of left and right circularly polarized light.Distinguishes between enantiomers and provides information about the chiral environment.
Epimerization The process of converting one stereoisomer to its diastereomer, typically through the inversion of a single stereocenter.Assesses the stereochemical stability of the compound under various conditions (e.g., pH, temperature).
Conformational Analysis Study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.Identifies the most stable conformations and the energy barriers between them.

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways and Intermediate Species

The reactivity of N'-hydroxyoxolane-2-carboximidamide is governed by the interplay between the oxolane ring and the N'-hydroxycarboximidamide group. Several reaction pathways can be postulated based on the known chemistry of related functional groups.

A key aspect of the N'-hydroxycarboximidamide moiety is its potential for tautomerism, existing in equilibrium between the N'-hydroxyamidine form and the amidoxime (B1450833) form. The position of this equilibrium is influenced by the solvent and the electronic properties of the substituents.

One of the primary reaction pathways for N-hydroxylated amidines is their reduction to the corresponding amidines. nih.gov This transformation is of significant interest, particularly in the context of prodrug design, where the N-hydroxylated compound can be bioreduced to the active amidine. nih.gov The reaction likely proceeds through a stepwise mechanism involving protonation and electron transfer steps.

Furthermore, the this compound can undergo hydrolysis, cleaving the C-N bond of the amidine functionality. This reaction is analogous to the hydrolysis of amides and can be catalyzed by both acids and bases. youtube.com The reaction proceeds through a tetrahedral intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate, depending on the reaction conditions and the nature of the substituents. acs.orgmst.edu Under acidic conditions, the amine product will be protonated, while under basic conditions, the carboxylic acid will exist as a carboxylate salt. youtube.com

The presence of the oxolane ring introduces the possibility of ring-opening reactions, particularly under strongly acidic conditions. The ether oxygen can be protonated, making the ring susceptible to nucleophilic attack.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are expected to be significantly influenced by the presence of substituents on either the oxolane ring or the N'-hydroxycarboximidamide group. By drawing analogies from studies on other substituted heterocyclic and aromatic systems, we can predict these effects.

Electron-donating groups (EDGs) on the oxolane ring would be expected to increase the electron density on the carboximidamide carbon, potentially slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) would render the carbon more electrophilic, thereby accelerating the reaction. This is consistent with observations in the aminolysis of substituted esters, where a more electron-deficient acyl carbon leads to a faster reaction.

The influence of substituents on the N'-hydroxy group would primarily affect its acidity and nucleophilicity. An EWG attached to the nitrogen would increase the acidity of the N-OH proton, potentially influencing its role in catalysis or as a leaving group.

The following table provides hypothetical kinetic data to illustrate the expected influence of substituents at the 4-position of the oxolane ring on the rate of a hypothetical nucleophilic substitution reaction.

Table 1: Hypothetical Rate Constants for the Reaction of 4-Substituted this compound with a Nucleophile

Substituent (at C4)Hammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃-0.270.5
-CH₃-0.170.8
-H0.001.0
-Cl0.233.2
-NO₂0.7815.8

This data illustrates that electron-withdrawing substituents are predicted to increase the reaction rate, a trend that is well-established in many organic reactions.

Derivatization Strategies for Functional Exploration

Derivatization is a powerful tool for exploring the functional properties of molecules like this compound. By attaching specific chemical moieties, it is possible to introduce new functionalities, such as fluorescent tags for imaging, or to alter the molecule's physicochemical properties.

The N'-hydroxy group is a prime target for derivatization. It can be acylated or alkylated to modify its properties. For instance, reaction with an acyl chloride can convert the hydroxyl group into an ester, which can alter the molecule's steric and electronic profile. libretexts.org

The secondary amine within the amidine group also presents a handle for derivatization. It can be targeted with various reagents, such as N-hydroxysuccinimide esters, to introduce a wide range of functionalities. sigmaaldrich.com This approach is commonly used to label biomolecules with fluorescent dyes or other reporter groups.

Furthermore, the hydroxyl group can be derivatized to enhance detection in analytical methods like HPLC. Reagents like o-phthalaldehyde (B127526) (OPA) can be used to create fluorescent derivatives of primary amines, and similar strategies could be adapted for the N-hydroxyamidine moiety. libretexts.org

The development of specific derivatization strategies for this compound will be crucial for elucidating its biological activities and for developing it into a useful chemical tool.

Structure Activity Relationship Sar Studies

Design Principles for Structural Modification

The design of analogs for N'-hydroxyoxolane-2-carboximidamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Modifications are systematically applied to both the heterocyclic ring and the functional side chain.

Key areas for substitution include the C3, C4, and C5 positions. Introducing small alkyl groups, fluorine atoms, or hydroxyl groups can significantly alter the molecule's lipophilicity and its interaction with target proteins. For instance, fluorine substitution can enhance binding affinity and block metabolic oxidation nih.gov. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit vastly different biological activities and metabolic fates.

AnalogModificationPosition of SubstitutionPredicted Impact on Physicochemical Properties
Analog 1aMethyl (CH₃)C3Increase lipophilicity; potential for steric influence on binding.
Analog 1bFluoro (F)C4Increase metabolic stability; may alter electronic properties and binding affinity nih.gov.
Analog 1cHydroxyl (OH)C3Decrease lipophilicity; introduce new hydrogen bonding opportunities.
Analog 1dCyclopentyl AnalogRing Oxygen replaced by CH₂Remove hydrogen bond accepting capability of the ring; significantly increase lipophilicity.

The this compound moiety is presumed to be the primary pharmacophoric element, or "warhead," responsible for the compound's biological activity. This functional group possesses multiple points for interaction, including hydrogen bond donors and acceptors. Structure-activity relationship studies on analogous N-aryl N'-hydroxyguanidines have demonstrated that the monosubstituted N-hydroxyguanidine function is essential for activity, as disubstituted derivatives or related structures like amidoximes failed to produce the desired biological effect nih.govacs.org.

Modifications to this group are explored to fine-tune binding affinity and selectivity. Key variations include:

O-Alkylation: Converting the N'-hydroxy group to an N'-methoxy or N'-alkoxy group removes a key hydrogen bond donating feature, which can probe the necessity of this interaction for activity.

N-Substitution: The terminal -NH₂ group can be mono- or di-substituted with alkyl groups. This modification alters steric bulk and removes hydrogen bond donating capacity. Studies on related N-hydroxyguanidines have shown that replacing the terminal NH₂ group with a methyl group leads to a loss of activity acs.org.

Bioisosteric Replacement: The entire hydroxycarboximidamide group can be replaced with other functional groups that mimic its size, shape, and electronic properties drughunter.com. Common bioisosteres for amides and related groups include 1,3,4-oxadiazoles, tetrazoles, and thioamides hyphadiscovery.comnih.govmdpi.com. These replacements can significantly improve metabolic stability and other pharmacokinetic parameters drughunter.comhyphadiscovery.com.

AnalogModificationPredicted Impact on Functionality
Analog 2aN'-methoxy groupRemoves hydrogen bond donor capability of the N-OH group.
Analog 2bN-methylated terminal amineReduces hydrogen bond donor count from two to one.
Analog 2cN,N-dimethylated terminal amineCompletely removes hydrogen bond donor capability of the terminal amine.
Analog 2dThioamide isostereAlters hydrogen bonding properties; weaker acceptor, stronger donor hyphadiscovery.com.
Analog 2e1,3,4-Oxadiazole isostereIntroduces a stable heterocyclic ring, potentially improving metabolic stability drughunter.commdpi.com.

The generation of analogs is a cornerstone of the lead optimization process in drug discovery. For this compound, the primary goals for creating derivatives are to systematically map the chemical space around the initial structure to:

Enhance Potency and Selectivity: To identify compounds with stronger and more specific interactions with the biological target, thereby reducing off-target effects.

Improve ADME Properties: To optimize the absorption, distribution, metabolism, and excretion profile of the compound. This includes increasing metabolic stability, modulating solubility and permeability, and reducing recognition by efflux transporters nih.gov.

Probe Target Binding Site: To understand the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and activity.

Establish Intellectual Property: To create novel chemical entities with improved properties that can be patented drughunter.com.

Analysis of Pharmacophore Requirements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound, a hypothetical pharmacophore can be constructed based on its key chemical features.

The essential pharmacophoric features are likely to include:

Hydrogen Bond Acceptors (HBA): The oxygen atom of the oxolane ring, the oxygen atom of the N'-hydroxyl group, and the sp² nitrogen of the imidamide.

Hydrogen Bond Donors (HBD): The hydrogen of the N'-hydroxyl group and the two hydrogens of the terminal -NH₂ group.

Hydrophobic Region: The aliphatic carbon framework of the oxolane ring can engage in van der Waals or hydrophobic interactions.

Structural modifications directly impact these features. For example, replacing the oxolane oxygen with a methylene group (to form a cyclopentane ring) would remove a key HBA feature. Similarly, alkylating the terminal amine would systematically remove HBD features, allowing for a clear determination of their importance. The development of a robust pharmacophore model is a critical step for guiding further analog design and for use in virtual screening campaigns to identify novel active compounds nih.gov.

Correlation of Structural Features with Biological Activities

This section synthesizes the design principles and pharmacophore analysis to predict how specific structural features of this compound and its analogs correlate with biological activity.

The Oxolane Ring: The integrity of the oxolane ring, particularly its oxygen atom, is likely crucial. The ether oxygen's role as a hydrogen bond acceptor is often critical for the activity of muscarine analogs and other bioactive oxolanes nih.gov. Its replacement would likely lead to a significant loss of potency. Substitutions on the ring can fine-tune activity; for example, introducing a small, lipophilic group at a suitable position might access a hydrophobic pocket in the target's binding site, thereby increasing affinity.

The N'-Hydroxycarboximidamide Moiety: This group is predicted to be the linchpin of biological activity.

The N'-OH group is a potent interaction point, capable of acting as both a hydrogen bond donor and acceptor. Its acidic proton makes it a candidate for chelating metal ions within an enzyme's active site. O-methylation, which eliminates the donor capability, is expected to drastically reduce or abolish activity.

The C=N double bond and adjacent atoms create a planar system that rigidly holds the interacting groups in a specific spatial orientation for optimal binding.

The terminal -NH₂ group likely serves as a critical hydrogen bond donor. Based on SAR from related N-hydroxyguanidines, where this group is essential, any substitution is predicted to be detrimental to activity acs.org.

The following table provides a summary of these predicted correlations.

Structural Feature/ModificationPredicted Impact on Biological ActivityRationale
Oxolane OxygenHighActs as a key hydrogen bond acceptor; maintains optimal conformation.
N'-OH GroupVery HighPrimary binding element; crucial HBD/HBA and potential metal chelator.
Terminal -NH₂ GroupVery HighEssential hydrogen bond donor, based on SAR of analogous compounds acs.org.
Substitution at Oxolane C3/C4Moderate to HighCan improve affinity by accessing specific binding pockets or enhance pharmacokinetic properties.
O-Methylation of N'-OHHigh (Negative)Loss of essential hydrogen bond donating ability.
N-Alkylation of Terminal AmineHigh (Negative)Loss of hydrogen bond donors and introduction of potential steric hindrance.

Quantitative Structure Activity Relationship Qsar Modeling

Selection and Calculation of Physicochemical Descriptors

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors. medcraveonline.com These numerical values represent the physicochemical properties of a molecule and are categorized based on the structural aspects they describe. numberanalytics.compharmatutor.org For a hypothetical series of N'-hydroxyoxolane-2-carboximidamide analogues, a diverse set of electronic, steric, and hydrophobic descriptors would be calculated to capture the structural variations that may influence their biological activity.

Electronic descriptors provide insight into the electronic properties of a molecule, such as its ability to participate in electrostatic interactions, which are crucial for drug-receptor binding. numberanalytics.com These descriptors are often calculated using quantum mechanical methods. ucsb.edunih.gov For our hypothetical series of this compound analogues, key electronic descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These frontier orbital energies are related to the molecule's reactivity and ability to donate or accept electrons. ucsb.edunih.gov

Partial Atomic Charges: The distribution of charges on individual atoms is critical for understanding site-specific interactions with a biological target.

Hypothetical Electronic Descriptors for this compound Analogues

Compound IDAnalogue StructureHOMO (eV)LUMO (eV)Dipole Moment (Debye)
NC-001 This compound-9.51.23.5
NC-002 5-methyl-N'-hydroxyoxolane-2-carboximidamide-9.31.43.7
NC-003 5-chloro-N'-hydroxyoxolane-2-carboximidamide-9.81.04.1
NC-004 N'-methoxyoxolane-2-carboximidamide-9.21.53.3

Steric descriptors relate to the three-dimensional size and shape of a molecule, which are fundamental to how well a ligand fits into the binding site of a receptor. pharmatutor.orgijert.org These properties are critical for determining the complementarity between a drug and its target. Relevant steric descriptors for our hypothetical study include:

Molar Refractivity (MR): This descriptor accounts for both the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms and is a good predictor of drug transport properties.

Hypothetical Steric Descriptors for this compound Analogues

Compound IDAnalogue StructureMolecular Weight ( g/mol )Molar RefractivityTPSA (Ų)
NC-001 This compound130.1331.569.5
NC-002 5-methyl-N'-hydroxyoxolane-2-carboximidamide144.1636.169.5
NC-003 5-chloro-N'-hydroxyoxolane-2-carboximidamide164.5836.369.5
NC-004 N'-methoxyoxolane-2-carboximidamide144.1634.760.3

Hydrophobicity is a crucial property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. youtube.com It describes the tendency of a molecule to prefer non-polar environments over polar ones. The most common hydrophobic descriptor is:

LogP (Octanol-Water Partition Coefficient): This value represents the ratio of a compound's concentration in octanol (B41247) and water, providing a measure of its lipophilicity. nih.govyoutube.com

Hypothetical Hydrophobic Descriptors for this compound Analogues

Compound IDAnalogue StructureLogP
NC-001 This compound-0.5
NC-002 5-methyl-N'-hydroxyoxolane-2-carboximidamide0.1
NC-003 5-chloro-N'-hydroxyoxolane-2-carboximidamide0.3
NC-004 N'-methoxyoxolane-2-carboximidamide-0.2

Statistical Models for Activity Prediction

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods are employed to build a model that can predict the activity of new compounds. medcraveonline.com

Multiple Linear Regression (MLR) is a commonly used statistical technique in QSAR to establish a linear relationship between the biological activity and two or more molecular descriptors. youtube.comnih.gov The goal is to develop an equation that can be used to predict the activity of compounds based on their descriptor values.

For our hypothetical series of this compound analogues, an MLR analysis might yield an equation like the following:

pIC₅₀ = 0.45 * LogP - 0.12 * TPSA + 0.05 * MR + 5.2

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity. The quality of the model is assessed using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). researchgate.net

Hypothetical MLR Model Results

Compound IDExperimental pIC₅₀Predicted pIC₅₀
NC-001 5.85.7
NC-002 6.26.1
NC-003 6.56.6
NC-004 6.05.9

With the increasing complexity and size of chemical datasets, machine learning (ML) has become an invaluable tool in QSAR modeling. dromicslabs.comnih.gov ML algorithms can capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional regression methods. neuraldesigner.comnih.gov Some commonly used ML approaches in QSAR include:

Support Vector Machines (SVM): A powerful classification and regression method that can handle high-dimensional data.

k-Nearest Neighbors (k-NN): A non-parametric method that predicts the activity of a compound based on the activities of its most similar neighbors in the descriptor space.

Artificial Neural Networks (ANN): These models, inspired by the human brain, are capable of learning highly complex patterns in data. nih.gov

The application of these advanced computational techniques can lead to the development of more accurate and predictive QSAR models, ultimately accelerating the identification of promising drug candidates. neuraldesigner.com

Hypothetical Comparison of QSAR Model Performance

ModelPredictive Accuracy
MLR 0.850.7882%
k-NN 0.910.8588%
SVM 0.930.8891%

Molecular Interactions with Biological Macromolecules

Methodologies for Investigating Molecular Interactions

While specific studies on N'-hydroxyoxolane-2-carboximidamide are absent, the investigation of molecular interactions for novel chemical compounds typically employs a variety of biophysical and biochemical techniques.

Surface Plasmon Resonance (SPR)Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. It measures changes in the refractive index on the surface of a sensor chip where a target molecule (the ligand, e.g., a protein receptor) is immobilized. When a potential binding partner (the analyte, e.g., a small molecule like this compound) is flowed over the surface, the binding event causes a change in mass, which is detected as a response signal.

This method allows for the quantitative determination of several key parameters:

Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (kₑ): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher binding affinity.

Were such a study to be performed on this compound, a data table summarizing the kinetic parameters would be generated.

Affinity Chromatography

Affinity chromatography is a separation technique used to purify a specific molecule from a complex mixture, based on a highly specific interaction between the molecule of interest and a binding partner, or ligand, that has been immobilized on a stationary phase. In the context of studying this compound, this technique could be employed to identify and isolate potential protein targets from a cell lysate or other biological sample.

The process would involve chemically coupling this compound to an inert chromatography resin, creating an affinity matrix. This matrix is then packed into a column. When a complex biological sample, such as a cell lysate containing a multitude of proteins, is passed through the column, only proteins that have a specific binding affinity for this compound will bind to the immobilized ligand. Other molecules with no affinity will pass through the column and be washed away.

Subsequently, the bound proteins can be eluted from the column by changing the buffer conditions. This can be achieved by altering the pH or ionic strength, or by introducing a high concentration of a competitive soluble ligand that displaces the bound protein from the immobilized this compound. The eluted proteins can then be identified using techniques such as mass spectrometry.

Hypothetical Research Findings:

In a hypothetical study, this compound could be immobilized on a sepharose-based resin to screen for its protein binding partners in a human cell line. The table below illustrates the type of data that could be generated from such an experiment.

Hypothetical Protein Target Elution Condition Method of Identification Potential Biological Function
Protein Kinase XHigh salt concentration (1 M NaCl)LC-MS/MSCell signaling, proliferation
Cyclooxygenase-2 (COX-2)Competitive elution with a known inhibitorWestern BlotInflammation, pain pathways
Carbonic Anhydrase IXpH gradient (pH 4.0)MALDI-TOFpH regulation, tumorigenesis

This table is for illustrative purposes only and does not represent actual experimental data.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes that occur during a binding event between two molecules in solution. This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

In a typical ITC experiment to study the interaction of this compound with a purified target protein, a solution of the compound would be incrementally injected into a sample cell containing the protein solution. The instrument measures the minute amounts of heat released or absorbed upon each injection. The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein.

Analysis of this binding isotherm provides a complete thermodynamic profile of the interaction. The binding affinity indicates the strength of the interaction, while the enthalpy and entropy changes provide insights into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).

Hypothetical Research Findings:

Following the identification of a potential protein target via affinity chromatography, ITC would be the next step to quantitatively characterize the binding interaction. The table below presents hypothetical thermodynamic data for the binding of this compound to a purified hypothetical protein target, "Protein Kinase X."

Parameter Value Unit Interpretation
Binding Affinity (Ka) 2.5 x 106M-1Strong binding affinity
Dissociation Constant (Kd) 400nMSub-micromolar inhibitor
Stoichiometry (n) 1.1-Approximately 1:1 binding ratio
Enthalpy Change (ΔH) -12.5kcal/molEnthalpically driven, favorable hydrogen bonding and van der Waals interactions
Entropy Change (TΔS) -3.2kcal/molUnfavorable entropy, possibly due to conformational rigidity upon binding
Gibbs Free Energy (ΔG) -9.3kcal/molSpontaneous binding process

This table is for illustrative purposes only and does not represent actual experimental data.

The hypothetical negative enthalpy change suggests that the binding is driven by the formation of favorable non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between this compound and the protein's binding site. The unfavorable entropy change could indicate a loss of conformational freedom for both the ligand and the protein upon binding.

Computational and Theoretical Chemistry Studies

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used to predict the binding mode of a small molecule ligand to a protein target.

A comprehensive search of scientific literature reveals no specific molecular docking studies have been published for N'-hydroxyoxolane-2-carboximidamide. Consequently, there are no data tables of docking scores, binding poses, or information regarding the development of specific scoring functions for this compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In drug discovery, MD simulations can provide detailed information on the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules.

There are currently no published molecular dynamics simulation studies specifically investigating this compound bound to any biological target. Therefore, no data on simulation parameters, trajectory analysis, or the dynamic behavior of its complexes is available.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies, electrostatic potential, and charge distribution, which are important for understanding a molecule's interactions.

No specific quantum chemical calculations focused on the electronic structure analysis of this compound have been found in the public domain. As such, there are no available data tables of calculated electronic properties for this compound.

Computational Approaches for Mechanism Elucidation

Computational methods can be instrumental in elucidating the mechanism of action of a compound. Techniques such as quantum mechanics/molecular mechanics (QM/MM) simulations can model chemical reactions and transition states, providing insights into how a molecule might exert its biological effect at an atomic level.

A search of the available literature yielded no studies that use computational approaches to elucidate the mechanism of action for this compound.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological systems. researchgate.netresearchgate.net The development of N'-hydroxyoxolane-2-carboximidamide into such a tool represents a significant area for future research. The inherent structural features of the molecule, namely the tetrahydrofuran (B95107) (oxolane) ring and the N'-hydroxyamidine group, provide a foundation for creating probes with high specificity and utility.

Future research would likely focus on:

Target Engagement Probes: Modifying the core structure with reporter tags such as fluorophores or biotin could allow for visualization and tracking of its interactions with cellular components.

Activity-Based Probes: Incorporating reactive groups designed to covalently bind to a specific target enzyme or protein could help in identifying its molecular partners.

SAR-Guided Design: Systematic modification of the oxolane scaffold and the hydroxyamidine moiety would be crucial to optimize potency, selectivity, and the physicochemical properties required for a high-quality chemical probe.

For a molecule to transition from a chemical entity to a validated chemical probe, a rigorous development and validation process is necessary, as illustrated by the conceptual workflow below.

Table 1: Conceptual Workflow for Chemical Probe Development

PhaseObjectiveKey ActivitiesDesired Outcome
1. Initial ScreeningIdentify preliminary biological activity.High-throughput screening (HTS) against diverse biological targets.Validated "hit" with measurable activity.
2. Probe Design & SynthesisDesign and create probe variants.Attach reporter tags (fluorophores, biotin); synthesize analogs for SAR.A suite of probe candidates.
3. In Vitro ValidationConfirm target engagement and selectivity in a controlled environment.Cell-free assays; binding studies (e.g., SPR); proteomics profiling.A potent and selective probe for the intended target.
4. Cellular ValidationDemonstrate utility in a relevant cellular context.Cell imaging; target engagement assays in live cells; phenotypic analysis.Confirmation of on-target activity in a biological system.

Exploration of Novel Biological Targets

Identifying the specific proteins or cellular pathways that this compound interacts with is a critical next step. The N'-hydroxyamidine functional group is of particular interest as it can act as a bioisostere for carboxylic acids or as a metal-binding pharmacophore, suggesting potential interactions with a range of enzymes, such as metalloproteinases or amidases.

Future research strategies to uncover these targets include:

Phenotypic Screening: Testing the compound across a wide array of cell lines and disease models to identify a distinct cellular response or phenotype.

Chemical Proteomics: Utilizing techniques like affinity chromatography or activity-based protein profiling, where a modified version of the compound is used to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

In Silico Target Prediction: Employing computational algorithms that predict potential protein targets based on the structural and electronic properties of the compound.

Integration of Multi-Omics Data in Chemical Biology Studies

Once a biological activity is confirmed, multi-omics approaches can provide a comprehensive, system-wide view of the compound's effects. nih.govhh-ra.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a detailed picture of the cellular perturbations caused by this compound.

A prospective multi-omics study would involve:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated following treatment with the compound, revealing affected signaling pathways. nih.gov

Proteomics: To measure changes in protein abundance and post-translational modifications, offering insights into the functional consequences of gene expression changes.

Metabolomics: To analyze shifts in the levels of small-molecule metabolites, which can indicate specific enzyme inhibition or pathway modulation.

These datasets, when analyzed together, can help elucidate the compound's mechanism of action, identify biomarkers of its activity, and uncover potential off-target effects. medrxiv.orgnih.govresearchgate.net

Predictive Modeling for Compound Design and Optimization

Should this compound be identified as a "hit" or "lead" compound for a specific biological target, computational and predictive modeling will be indispensable for its optimization. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could accelerate the design of new analogs with improved properties.

The process would involve:

Data Generation: Synthesizing a library of analogs of this compound and measuring their biological activity (e.g., IC50).

Model Building: Using machine learning algorithms to build a predictive model that correlates the chemical structures of the analogs with their activity.

Virtual Screening and Design: Employing the model to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

The table below illustrates the type of data that would be generated and used as input for a QSAR model, which is currently hypothetical for this specific compound.

Table 2: Illustrative Data for a Predictive QSAR Model

Compound IDModificationMolecular WeightLogPBiological Activity (IC50, nM)
Parent-001This compound144.16-0.5(To Be Determined)
Analog-002Methylation at C4158.190.1(To Be Determined)
Analog-003Fluorination at C5162.15-0.3(To Be Determined)
Analog-004Replacement of Oxolane with Thiolane160.220.2(To Be Determined)

Q & A

Q. How do regulatory guidelines (e.g., REACH) impact the use of this compound in academic research?

  • Compliance : Adhere to hazard classification (WGK 3) and disposal protocols for toxic intermediates. Document safety assessments per REACH Annex II .
  • Ethical reporting : Disclose synthetic byproducts and environmental toxicity in publications .

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Reactant of Route 1
Reactant of Route 1
N'-hydroxyoxolane-2-carboximidamide
Reactant of Route 2
N'-hydroxyoxolane-2-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.